Spidoxamat
Overview
Description
Spidoxamat is a novel insecticide developed by Bayer Crop Science. It belongs to the chemical class of tetronic and tetramic acid derivatives and functions as an inhibitor of acetyl-CoA carboxylase . This compound is known for its efficacy in controlling a wide range of pests, including those affecting soybeans, cotton, fruit, and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spidoxamat involves the use of key intermediates such as 2,6-dimethyl-4-chlorobenzoyl chloride. The compound is synthesized through a series of reactions that include the formation of a spirocyclic structure, which is a characteristic feature of this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Spidoxamat undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Spidoxamat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanism of action of acetyl-CoA carboxylase inhibitors.
Biology: Investigated for its effects on various biological pathways and its potential use in pest control.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new insecticides and pest control strategies.
Mechanism of Action
Spidoxamat exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. This inhibition disrupts the normal metabolic processes in pests, leading to their death. The molecular targets of this compound include the active site of acetyl-CoA carboxylase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: Another tetramic acid derivative with a similar mechanism of action.
Spiromesifen: A tetronic acid derivative used as an insecticide and acaricide.
Uniqueness of Spidoxamat
This compound is unique due to its spirocyclic structure, which enhances its efficacy and stability compared to other similar compounds. Additionally, its broad-spectrum activity and low toxicity make it a valuable tool in pest management .
Properties
IUPAC Name |
2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.48.25]tetradec-1-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-11-9-13(20)10-12(2)14(11)15-16(22)18(21-17(15)23)3-5-19(6-4-18)24-7-8-25-19/h9-10,22H,3-8H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMURKFSRGAWINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C3(CCC4(CC3)OCCO4)NC2=O)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336143 | |
Record name | Spidoxamat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907187-07-9 | |
Record name | Spidoxamat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907187079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spidoxamat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIDOXAMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH47SLL68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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